molecular formula C7H8ClN3 B1145819 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride CAS No. 100960-08-5

1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride

Cat. No.: B1145819
CAS No.: 100960-08-5
M. Wt: 169.61 g/mol
InChI Key: BNJVEFRIIMOOPY-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-3-amine dihydrochloride is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This dihydrochloride salt form offers enhanced solubility and stability for experimental workflows. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in drug design, serving as a core template for developing potent inhibitors against clinically relevant protein kinases . Researchers utilize this compound as a key synthetic intermediate for constructing more complex molecules targeting neurodegenerative diseases and cancer. Scientific literature demonstrates that derivatives based on this scaffold exhibit potent inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), a key therapeutic target for Alzheimer's disease . Other research avenues include developing Fibroblast Growth Factor Receptor (FGFR) inhibitors for oncology applications and checkpoint kinase 1 (CHK1) inhibitors for cancer therapy . The broader class of pyrrolopyridine compounds is known for its diverse pharmacological properties, making this core structure invaluable for exploring new therapeutic agents . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

100960-08-5

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-3-amine;hydrochloride

InChI

InChI=1S/C7H7N3.ClH/c8-6-4-10-7-5(6)2-1-3-9-7;/h1-4H,8H2,(H,9,10);1H

InChI Key

BNJVEFRIIMOOPY-UHFFFAOYSA-N

SMILES

C1=CC2=C(NC=C2N)N=C1.Cl.Cl

Canonical SMILES

C1=CC2=C(NC=C2N)N=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with suitable amines, followed by cyclization to form the pyrrolopyridine core. The final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolopyridine ring .

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By binding to these receptors, the compound can modulate downstream signaling pathways, leading to effects such as reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and safety differences between 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride and its analogs:

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Applications Safety Information References
This compound C₇H₈Cl₂N₃* ~206.9 (calculated) Amine at C3; dihydrochloride salt Kinase inhibitor research Limited data; handle as hazardous Inferred
2-{1H-Pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride C₉H₁₃Cl₂N₃ 234.13 Ethylamine side chain at C3 Biochemical intermediates No specific hazards reported
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine C₈H₉N₃ 147.18 Methyl group at N1; amine at C5 R&D in organic synthesis Toxicological data incomplete; avoid exposure
5-{1H-Pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride C₁₂H₁₂Cl₂N₄ 278.1 Pyridin-3-amine moiety at C5 Life sciences research Safety data unavailable; request SDS
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine C₇H₆ClN₃ 167.6 (calculated) Chlorine at C4; amine at C3 Kinase inhibitor candidates Requires first-aid measures if inhaled
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride C₇H₉ClN₄ 184.62 Pyrazolo core; methyl and amine groups Pharmaceutical and agrochemical research Stable under recommended storage

*Calculated based on formula C₇H₈N₃·2HCl.

Key Findings:

Chlorine substitution (e.g., 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine) introduces electronegativity, which may improve metabolic stability but requires stringent safety protocols due to reactivity .

Salt Forms and Solubility :

  • Dihydrochloride salts (e.g., target compound and 2-{1H-pyrrolo...ethan-1-amine dihydrochloride) generally exhibit higher aqueous solubility compared to free bases, facilitating in vitro assays .

Safety Profiles :

  • Methylated derivatives (e.g., 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine) lack comprehensive toxicological data, necessitating precautionary handling .
  • Chlorinated analogs (e.g., 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine) pose inhalation risks, requiring first-aid preparedness in lab settings .

Applications :

  • Pyrrolo[2,3-b]pyridine derivatives are predominantly explored in kinase inhibitor development , while pyrazolo analogs (e.g., 1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride) show versatility in agrochemical and material science applications .

Biological Activity

1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride is a compound that has garnered considerable attention due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
CAS Number 2227204-78-4
Molecular Formula C7H7Cl2N3
Molecular Weight 204.05 g/mol
IUPAC Name 4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine; hydrochloride
InChI Key HDPWLIRTYZNIBS-UHFFFAOYSA-N

The primary mechanism of action for this compound involves its interaction with fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including proliferation and differentiation. The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with IC50 values indicating potent activity against these targets. For instance, a derivative of this compound exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro studies .

Anticancer Properties

This compound has demonstrated significant anticancer activity in various studies:

  • Inhibition of Cell Proliferation : In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (4T1), inducing apoptosis and significantly reducing cell migration and invasion capabilities .
  • Targeting Tumor Pathways : The inhibition of FGFR signaling pathways is particularly relevant in tumors where aberrant activation contributes to malignancy. This makes FGFR inhibitors like this compound promising candidates for cancer therapeutics .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

  • TNIK Inhibition : Research indicates that derivatives of this compound may serve as potent inhibitors of TNIK (TRAF2 and NCK-interacting kinase), which is involved in various signaling pathways related to inflammation and cancer progression. Some derivatives have shown IC50 values lower than 1 nM against TNIK .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on FGFR Inhibition : A study reported the synthesis and evaluation of various 1H-pyrrolo[2,3-b]pyridine derivatives that showed potent inhibition against FGFRs. Among these, a specific derivative demonstrated strong activity against breast cancer cell lines while having minimal toxicity towards normal cells .
  • Research on TNIK Inhibition : Another investigation focused on the inhibition of IL-2 secretion through TNIK inhibition using derivatives from the pyrrolopyridine scaffold. The findings suggested that these compounds could provide new therapeutic avenues for conditions involving excessive IL-2 production .

Q & A

Q. What are the common synthetic routes for 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves cyclization strategies such as modified Madelung synthesis or Fischer indole synthesis using alkyl/aryl precursors. Optimization includes adjusting reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) and employing advanced techniques like continuous flow reactors for scalability. Post-synthetic dihydrochloride salt formation requires controlled HCl gas introduction in anhydrous conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Use 1H/13C NMR to confirm ring substitution patterns and amine protonation states. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection assesses purity (>95%). Stability under varying pH and temperature can be monitored via accelerated degradation studies .

Q. What are the key considerations in selecting appropriate cell lines for evaluating anticancer activity?

Prioritize cell lines with FGFR overexpression (e.g., breast cancer 4T1 cells) or mutations linked to FGFR pathway dysregulation. Validate target engagement using Western blotting for phosphorylated FGFR and siRNA knockdown to confirm mechanism-specific activity .

Q. What are standard protocols for assessing purity and stability in various solvents?

Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and Karl Fischer titration for moisture analysis. Stability studies should test solubility in DMSO, PBS, and ethanol under controlled temperatures (4°C, 25°C) and light exposure .

Q. How should researchers handle and store the compound to ensure integrity?

Store in airtight, light-protected containers under desiccation at 4°C . For hygroscopic batches, use inert gas purging. Avoid freeze-thaw cycles to prevent salt dissociation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced FGFR inhibitory activity?

Modify substituents at position 3 (e.g., methoxy groups) and position 5 (e.g., trifluoromethyl) to optimize interactions with FGFR’s hydrophobic pocket. Molecular docking (e.g., AutoDock Vina) predicts binding to the ATP site, while isoform-specific assays (FGFR1–4 IC50 profiling) identify selectivity drivers. For example, compound 4h (FGFR1 IC50 = 7 nM) demonstrates pan-FGFR inhibition via 3-methoxy substitution .

Q. What strategies resolve contradictory data between in vitro and in vivo efficacy of FGFR inhibitors?

Reconcile discrepancies by evaluating pharmacokinetics (e.g., plasma half-life, bioavailability) and metabolic stability (e.g., liver microsome assays). Use patient-derived xenograft (PDX) models to better mimic human tumor microenvironments. Confirm target modulation via phospho-FGFR immunohistochemistry in tumor tissues .

Q. How can molecular docking predict binding affinity to FGFR isoforms?

Generate homology models of FGFR1–4 using crystallographic data (PDB IDs: 3RHX, 3CLY). Dock derivatives into the ATP-binding site, prioritizing hydrogen bonds with Ala564 (FGFR1) and π-π stacking with Phe642 . Validate predictions via kinase selectivity panels and mutagenesis studies .

Q. What experimental approaches differentiate competitive vs. non-competitive inhibition mechanisms?

Perform enzyme kinetic assays with varying ATP concentrations. Lineweaver-Burk plots linearizing for competitive inhibition (Km increases, Vmax unchanged) vs. non-competitive (Km unchanged, Vmax decreases). Surface plasmon resonance (SPR) quantifies binding kinetics (kon/koff) to confirm ATP-site competition .

Q. How to design selective FGFR inhibitors to minimize off-target kinase effects?

Incorporate bulky substituents (e.g., cyclohexyl) to exploit FGFR-specific hydrophobic regions. Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits. Optimize ligand efficiency metrics (LE > 0.3) to balance potency and molecular weight, as seen in compound 4h (MW = 349 Da, LE = 0.34) .

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